molecular formula C8H16O3 B2853263 4-Methoxy-2,3,3-trimethylbutanoic acid CAS No. 2248280-31-9

4-Methoxy-2,3,3-trimethylbutanoic acid

Cat. No.: B2853263
CAS No.: 2248280-31-9
M. Wt: 160.213
InChI Key: QJQSPZCATARODF-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of butanoic acid, characterized by the presence of a methoxy group and three methyl groups attached to the butanoic acid backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3,3-trimethylbutanoic acid typically involves the esterification of 4-methoxy-2,3,3-trimethylbutanol followed by hydrolysis. One common method includes the reaction of 4-methoxy-2,3,3-trimethylbutanol with an acid chloride in the presence of a base to form the corresponding ester, which is then hydrolyzed to yield the acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3,3-trimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2,3,3-trimethylbutanal.

    Reduction: Formation of 4-methoxy-2,3,3-trimethylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2,3,3-trimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,3-trimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent biochemical responses.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethylbutanoic acid: Lacks the methoxy group, resulting in different reactivity and properties.

    4-Methoxybutanoic acid: Lacks the additional methyl groups, affecting its steric and electronic characteristics.

    2-Methoxy-3,3-dimethylbutanoic acid: Similar structure but with different substitution patterns.

Uniqueness

4-Methoxy-2,3,3-trimethylbutanoic acid is unique due to the combination of its methoxy group and three methyl groups, which confer distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-2,3,3-trimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(7(9)10)8(2,3)5-11-4/h6H,5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQSPZCATARODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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